molecular formula C8H12N2O2S B4818341 1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B4818341
M. Wt: 200.26 g/mol
InChI Key: NSANEGQVQNNOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one is an organic compound that features a tetrahydrofuran ring and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . Another approach involves the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective reagents and catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ruthenium tetroxide (RuO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bis-α-acyloxy diketones, while substitution reactions can produce various substituted tetrahydrofuran derivatives .

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The thioxoimidazolidinone moiety can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The tetrahydrofuran ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one is unique due to its combination of a tetrahydrofuran ring and a thioxoimidazolidinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-7-5-10(8(13)9-7)4-6-2-1-3-12-6/h6H,1-5H2,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSANEGQVQNNOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
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1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
Reactant of Route 6
1-(Tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

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